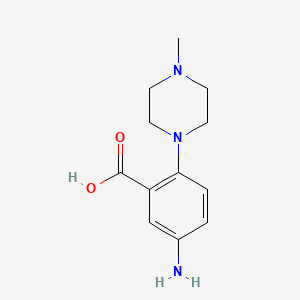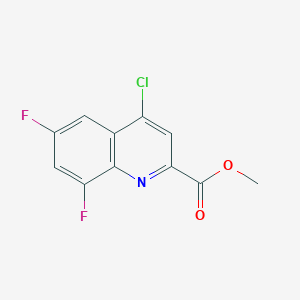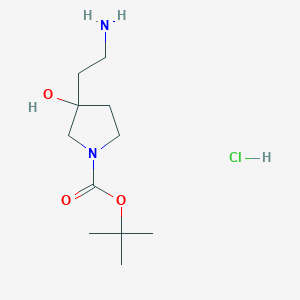![molecular formula C17H15BrN4OS B2590215 3-(4-メトキシフェニル)-6-フェニル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン臭化水素酸塩 CAS No. 1179499-36-5](/img/structure/B2590215.png)
3-(4-メトキシフェニル)-6-フェニル-7H-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアジン臭化水素酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols . The resulting products are then subjected to further reactions to yield the desired 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of appropriate precursors with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structure. They contain functional groups that can participate in various chemical reactions .科学的研究の応用
抗結核(抗TB)活性
シキミ酸デヒドロゲナーゼは、コリスミ酸の生合成において不可欠な酵素であり、次世代の抗TB薬の開発のための貴重な標的です。 1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンのいくつかの誘導体は、この酵素に対して活性を示しています 。この化合物のシキミ酸デヒドロゲナーゼとの相互作用を調査することで、新規の抗TB薬が開発される可能性があります。
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been reported to target enzymes such as carbonic anhydrase and cholinesterase .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to diverse pharmacological activities .
生化学分析
Biochemical Properties
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, which can modulate the activity of these enzymes and affect various metabolic pathways. The compound’s ability to form hydrogen bonds with target biomolecules enhances its binding affinity and specificity .
Cellular Effects
The effects of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . This modulation of gene expression leads to the inhibition of cell proliferation and the induction of programmed cell death.
Molecular Mechanism
At the molecular level, 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is facilitated by the compound’s hydrogen bonding capability and its structural compatibility with the enzyme’s active site. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that its efficacy in inhibiting cell proliferation and inducing apoptosis remains consistent, although slight reductions in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of 3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-13(8-10-14)16-18-19-17-21(16)20-15(11-23-17)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUTQZJDAVCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2590133.png)
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2590135.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2590138.png)
![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B2590140.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate](/img/structure/B2590142.png)

![Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate](/img/structure/B2590145.png)
![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)


![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2590154.png)
